咪唑酮埃拉替尼

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

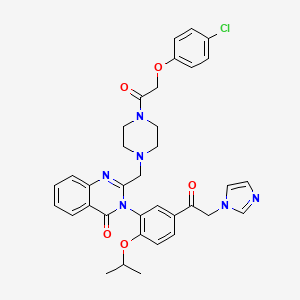

- IKE 的化学结构如下所示:!IKE 化学结构

- IKE 也被称为其别名 PUN30119 ,其 CAS 号为 1801530-11-9 .

咪唑酮厄拉替尼 (IKE): 是一种有效的、选择性的 转运蛋白抑制剂。它也是 的诱导剂,这是一种以脂质过氧化和铁依赖性损伤为特征的调节性细胞死亡形式。

科学研究应用

癌症研究: IKE 已在各种癌症模型中进行了研究。例如

其他领域:

作用机制

- IKE 的主要机制包括抑制 系统 xc– ,一种胱氨酸/谷氨酸反向转运蛋白。这种抑制导致谷胱甘肽耗竭和脂质过氧化,最终触发铁死亡。

- 分子靶标包括系统 xc– 的 xCT 亚基 以及与脂质代谢和氧化还原平衡相关的下游途径。

生化分析

Biochemical Properties

Imidazole ketone erastin plays a crucial role in biochemical reactions by inhibiting the system xc– antiporter, which is responsible for the exchange of cystine and glutamate across the cell membrane. By inhibiting this antiporter, imidazole ketone erastin depletes intracellular cystine levels, leading to a reduction in glutathione synthesis. Glutathione is a critical antioxidant that protects cells from oxidative stress. The depletion of glutathione results in the accumulation of lipid peroxides, ultimately inducing ferroptosis .

Imidazole ketone erastin interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with glutathione peroxidase 4 (GPX4), an enzyme that reduces lipid hydroperoxides to their corresponding alcohols. The inhibition of GPX4 by imidazole ketone erastin further promotes the accumulation of lipid peroxides, enhancing ferroptosis .

Cellular Effects

Imidazole ketone erastin exerts significant effects on various types of cells and cellular processes. In cancer cells, it induces ferroptosis by depleting glutathione levels and promoting lipid peroxidation. This process disrupts cellular homeostasis and leads to cell death. Imidazole ketone erastin has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can activate the p53 signaling pathway, which plays a critical role in regulating cell cycle arrest and apoptosis .

In addition to its effects on cancer cells, imidazole ketone erastin can also impact normal cells. The extent of its effects on normal cells is less pronounced compared to cancer cells, making it a promising candidate for targeted cancer therapy .

Molecular Mechanism

The molecular mechanism of action of imidazole ketone erastin involves several key steps. First, it binds to and inhibits the system xc– antiporter, leading to a decrease in intracellular cystine levels. This inhibition results in reduced glutathione synthesis and increased oxidative stress. The accumulation of lipid peroxides due to the inhibition of GPX4 further exacerbates oxidative damage, ultimately triggering ferroptosis .

Imidazole ketone erastin also influences gene expression by activating the p53 signaling pathway. This activation leads to the upregulation of genes involved in cell cycle arrest and apoptosis, further promoting cell death in cancer cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of imidazole ketone erastin have been observed to change over time. The compound is metabolically stable, meaning it does not degrade quickly and can exert its effects over an extended period. Studies have shown that imidazole ketone erastin can induce ferroptosis in cancer cells within hours of treatment, with the effects persisting for several days .

Long-term effects of imidazole ketone erastin on cellular function have also been studied. In vitro and in vivo studies have demonstrated that prolonged exposure to imidazole ketone erastin can lead to sustained ferroptosis and tumor growth inhibition .

Dosage Effects in Animal Models

The effects of imidazole ketone erastin vary with different dosages in animal models. At low doses, the compound can induce ferroptosis in cancer cells without causing significant toxicity to normal cells. At higher doses, imidazole ketone erastin can cause adverse effects, including oxidative damage to normal tissues .

Threshold effects have been observed in studies, where a minimum effective dose is required to induce ferroptosis and achieve therapeutic benefits. Beyond this threshold, increasing the dosage can enhance the anti-tumor effects but also increase the risk of toxicity .

Metabolic Pathways

Imidazole ketone erastin is involved in several metabolic pathways, primarily related to its role as a system xc– inhibitor. By inhibiting this antiporter, imidazole ketone erastin disrupts the cystine-glutamate exchange, leading to decreased glutathione synthesis and increased oxidative stress. This disruption affects metabolic flux and metabolite levels, particularly those related to lipid metabolism .

The compound also interacts with enzymes such as GPX4, further influencing metabolic pathways associated with lipid peroxidation and ferroptosis .

Transport and Distribution

Within cells and tissues, imidazole ketone erastin is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and localization. Studies have shown that imidazole ketone erastin can accumulate in specific cellular compartments, such as the endoplasmic reticulum and mitochondria, where it exerts its effects .

The distribution of imidazole ketone erastin within tissues can also influence its therapeutic efficacy and toxicity. For example, its accumulation in tumor tissues can enhance its anti-tumor effects, while its distribution in normal tissues can contribute to potential side effects .

Subcellular Localization

The subcellular localization of imidazole ketone erastin plays a critical role in its activity and function. The compound has been shown to localize to the endoplasmic reticulum and mitochondria, where it induces oxidative stress and ferroptosis. Targeting signals and post-translational modifications may direct imidazole ketone erastin to these specific compartments, enhancing its therapeutic effects .

准备方法

- IKE 的合成路线尚未得到广泛的报道,但它可用于商业研究。

- 工业生产方法尚未明确报道,因为 IKE 主要用于科学研究。

化学反应分析

- IKE 在文献中没有经过广泛的化学反应。它的系统 xc– 抑制和铁死亡诱导是值得注意的。

- 鉴于其在铁死亡中的独特作用,常见的试剂和条件与 IKE 没有具体关联。

相似化合物的比较

- IKE 的独特之处在于它既是系统 xc– 抑制剂,又是铁死亡诱导剂。

- 类似的化合物包括:

铁抑制素-1 (Fer-1): 另一种铁死亡抑制剂。

厄拉替尼: 最初的铁死亡诱导剂。

RSL3: 一种众所周知的铁死亡诱导剂。

脂抑素-1: 另一种铁死亡抑制剂。

生物活性

Imidazole ketone erastin (IKE) is a compound recognized for its potent biological activity, particularly as an inducer of ferroptosis, a regulated form of cell death characterized by iron-dependent lipid peroxidation. This article delves into the biological mechanisms, pharmacological effects, and therapeutic potential of IKE, supported by relevant case studies and research findings.

IKE primarily functions as an inhibitor of the cystine-glutamate antiporter system xc−, leading to a depletion of intracellular glutathione levels. This depletion triggers oxidative stress and lipid peroxidation, hallmark features of ferroptosis. The following table summarizes the key mechanisms through which IKE induces ferroptosis:

| Mechanism | Description |

|---|---|

| Inhibition of xc− | Blocks cystine uptake, reducing glutathione synthesis and increasing oxidative stress. |

| Lipid Peroxidation | Induces accumulation of reactive oxygen species (ROS) and lipid peroxides, leading to cell death. |

| Metabolic Stability | Exhibits enhanced metabolic stability compared to its predecessor, erastin, making it suitable for in vivo studies. |

Pharmacokinetics and Efficacy

Research indicates that IKE demonstrates significant antitumor effects in various cancer models. A study utilizing a diffuse large B-cell lymphoma (DLBCL) xenograft model showed that IKE effectively inhibited tumor growth by inducing ferroptosis. Key findings include:

- Tumor Growth Inhibition : IKE treatment resulted in substantial tumor size reduction in DLBCL models due to induced ferroptosis .

- Biodegradable Nanoparticles : The use of polyethylene glycol-poly(lactic-co-glycolic acid) nanoparticles for IKE delivery reduced toxicity while enhancing therapeutic efficacy .

- Comparative Potency : IKE has been shown to be more effective than traditional ferroptosis inducers like erastin due to its improved solubility and stability .

1. DLBCL Xenograft Model

A study demonstrated that IKE induced ferroptosis in DLBCL cells, leading to decreased levels of glutathione and increased lipid peroxidation markers. The combination of IKE with nanoparticle delivery systems resulted in lower systemic toxicity while maintaining antitumor efficacy .

2. Combination Therapy with Etomoxir

Recent research explored the effects of combining IKE with etomoxir sodium salt (Eto), a CPT1A inhibitor. This combination enhanced the actual ferroptotic death of myeloid-derived suppressor cells (MDSCs) in vitro and in vivo, suggesting potential applications in cancer immunotherapy . The study highlighted:

- Increased Mitochondrial Superoxide Levels : The combination treatment led to elevated levels of mitochondrial superoxide anions, further promoting ferroptosis in MDSCs.

- Enhanced T-cell Proliferation : The IKE and Eto combination reduced MDSC accumulation, thereby improving T-cell function and proliferation .

Research Findings

The biological activity of IKE has been extensively documented across various studies:

- Induction of Ferroptosis : IKE has been confirmed as a selective inducer of ferroptosis across multiple cancer cell lines, including pancreatic and breast cancer cells .

- Mechanistic Insights : Studies employing lipidomics and qPCR have elucidated distinct features of lipid metabolism altered by IKE treatment, contributing to our understanding of its mechanism .

- Potential Therapeutic Applications : Given its ability to induce ferroptosis selectively, IKE is being investigated for its potential use in treating resistant tumors that evade conventional therapies .

属性

IUPAC Name |

2-[[4-[2-(4-chlorophenoxy)acetyl]piperazin-1-yl]methyl]-3-[5-(2-imidazol-1-ylacetyl)-2-propan-2-yloxyphenyl]quinazolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H35ClN6O5/c1-24(2)47-32-12-7-25(31(43)20-40-14-13-37-23-40)19-30(32)42-33(38-29-6-4-3-5-28(29)35(42)45)21-39-15-17-41(18-16-39)34(44)22-46-27-10-8-26(36)9-11-27/h3-14,19,23-24H,15-18,20-22H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSPXJPWGVFNGQI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1)C(=O)CN2C=CN=C2)N3C(=NC4=CC=CC=C4C3=O)CN5CCN(CC5)C(=O)COC6=CC=C(C=C6)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H35ClN6O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

655.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the primary mechanism of action of Imidazole Ketone Erastin?

A1: Imidazole Ketone Erastin (IKE) functions as a potent inhibitor of the cystine/glutamate antiporter system xc-, also known as system xc-. [, , , , ] This system plays a critical role in maintaining cellular redox balance by importing cystine for glutathione synthesis. By inhibiting system xc-, IKE disrupts glutathione production, leading to the accumulation of reactive oxygen species (ROS) and ultimately triggering ferroptosis. [, , , , , , ]

Q2: What are the downstream effects of IKE-mediated system xc- inhibition?

A2: IKE's inhibition of system xc- triggers a cascade of events culminating in ferroptosis:

- Depletion of intracellular Glutathione: System xc- inhibition prevents cystine uptake, leading to a decline in glutathione (GSH) levels. [, , , , , ]

- Reduced Glutathione Peroxidase 4 (GPX4) Activity: GSH depletion impairs the function of GPX4, an enzyme crucial for detoxifying lipid peroxides. [, , , , ]

- Lipid Peroxidation and Ferroptosis: Uncontrolled lipid peroxidation ensues due to impaired GPX4 activity, leading to membrane damage and ultimately ferroptotic cell death. [, , , , , ]

Q3: What makes IKE a potent inducer of ferroptosis compared to other system xc- inhibitors?

A3: While the exact reasons are still under investigation, IKE exhibits superior potency compared to its parent compound, Erastin. This enhanced activity is likely attributed to structural modifications, specifically the imidazole ketone moiety, which may influence its binding affinity to system xc- or its cellular uptake and distribution. [, ]

Q4: What is the molecular formula and weight of Imidazole Ketone Erastin?

A4: Unfortunately, the provided abstracts do not contain the precise molecular formula and weight of Imidazole Ketone Erastin. For detailed structural information, it is recommended to refer to the complete research articles or chemical databases.

Q5: Does Imidazole Ketone Erastin interact with drug transporters, and how might this impact its efficacy?

A5: Research indicates that IKE is a substrate for P-glycoprotein (P-gp), a multidrug resistance transporter. [, ] Overexpression of P-gp in cancer cells can confer resistance to IKE, potentially hindering its therapeutic efficacy. [, ] This highlights the importance of considering drug-transporter interactions when developing IKE-based therapies.

Q6: What evidence supports the efficacy of Imidazole Ketone Erastin in preclinical models of cancer?

A6: IKE demonstrates promising antitumor activity in various preclinical models. For instance, IKE effectively inhibits tumor growth in a mouse lymphoma model. [] In a subcutaneous xenograft model of Diffuse Large B Cell Lymphoma (DLBCL), IKE encapsulated in biodegradable nanoparticles exhibits enhanced delivery and therapeutic efficacy. [] These findings underscore IKE's potential as a novel anticancer agent.

Q7: Are there known resistance mechanisms to Imidazole Ketone Erastin, and how do they relate to other ferroptosis inducers or anticancer agents?

A7: One established resistance mechanism involves the overexpression of P-glycoprotein (P-gp), which can efflux IKE from cells, reducing its intracellular concentration and effectiveness. [, ] This resistance mechanism is not unique to IKE and is commonly observed with various anticancer drugs. Further research is crucial to elucidate other potential resistance mechanisms and explore strategies to circumvent them.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。